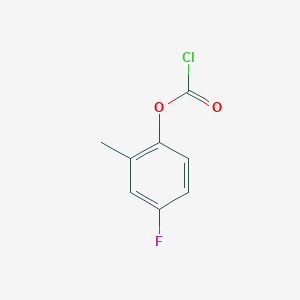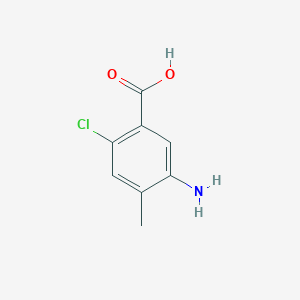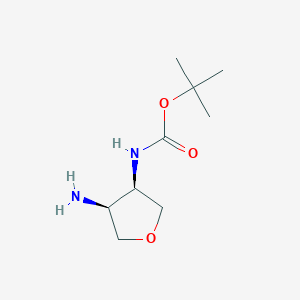
4-Fluoro-2-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound . It has a molecular weight of 188.58 and a molecular formula of C8H6ClFO2 .
Synthesis Analysis
Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . They are used as reagents in organic chemistry . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylphenyl chloroformate consists of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group .Chemical Reactions Analysis
Chloroformates are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis
4-Fluoro-2-methylphenyl chloroformate is a colorless liquid. It is highly soluble in most organic solvents such as dichloromethane, THF, and acetonitrile.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Fluoro-2-methylphenyl chloroformate is a versatile reagent used in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of single crystals such as 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), showcasing its utility in crystal growth and material characterization through techniques like X-ray diffraction, FT-IR, FT-Raman, and SEM analyses (Meenatchi et al., 2015). Additionally, its role in the solvolysis of 4-fluorophenyl chlorothionoformate highlights the chemical's importance in understanding solvent effects and reaction mechanisms in organic synthesis (D'Souza et al., 2011).
Material Science and Engineering
In material science, compounds derived from 4-fluoro-2-methylphenyl chloroformate are used to create high-density gas adsorption materials. For example, fluorous metal-organic frameworks demonstrate significant capabilities for H2, O2, and N2 adsorption, underscoring the potential of fluorinated organic compounds in developing advanced gas storage solutions (Yang et al., 2007).
Polymer Science
The compound also finds applications in polymer science, where it is used to study the polymerization behavior of related fluorinated monomers. These studies provide insights into creating new polymers with desirable properties such as solubility, thermal stability, and potential applications in various industries, including electronics and materials engineering (Kaiti & Fossum, 2006).
Pharmaceutical and Biological Research
In pharmaceutical research, derivatives of 4-fluoro-2-methylphenyl chloroformate are explored for their potential biological activities. The synthesis of novel compounds via reactions like the Ugi reaction, which incorporates bioactive substructures, can lead to the development of candidate pesticides and antiviral agents, demonstrating the compound's role in the discovery of new therapeutic agents (Zuo et al., 2010).
Analytical Chemistry and Sensor Development
Furthermore, 4-fluoro-2-methylphenyl chloroformate derivatives are utilized in developing novel fluorophores and sensors for detecting various ions and molecules. This application is crucial in analytical chemistry, where sensitive and selective detection methods are constantly needed (Patra et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluoro-2-methylphenyl) carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKKOIBVLTCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylphenyl chloroformate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)



![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)






